

experimental protocol for using 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

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Compound of Interest

Compound Name: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

CAS No.: 1215206-65-7

Cat. No.: B581032

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Executive Summary & Strategic Utility

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7) is a high-value pharmacophore scaffold used primarily in the optimization of lead compounds for kinase inhibition and GPCR modulation. Its structural value lies in the 2',3'-substitution pattern, which introduces a critical "ortho-effect" (via the 2'-Chlorine) that restricts rotation around the biaryl axis. This restricted rotation forces the molecule into a non-planar conformation, potentially improving selectivity by mimicking the 3D spatial arrangement of bioactive ligands while reducing the entropic penalty of binding.

This guide provides validated protocols for the Quality Control, Synthetic Functionalization (specifically Amide Coupling), and Biological Assay Preparation of this compound.

Compound Profile & Handling

Property	Specification
CAS Number	1215206-65-7
Molecular Formula	C ₁₄ H ₁₁ ClO ₂
Molecular Weight	246.69 g/mol
Appearance	Off-white to pale yellow solid
Solubility	DMSO (>50 mM), Methanol (Moderate), Water (Negligible)
pKa (Calc)	~4.2 (Carboxylic Acid)
Storage	2-8°C, Desiccated, Protect from light

Handling Precaution: The 2'-Chloro substituent activates the ring system for potential metabolic oxidation in vivo but renders the biaryl bond chemically robust. Ensure anhydrous conditions during coupling to prevent hydrolysis of activated intermediates.

Quality Control: Incoming Material Validation

Before deploying the reagent in synthesis, purity must be verified to exclude common boronic acid byproducts from the Suzuki coupling used to generate this scaffold.

Protocol: LC-MS Purity Check

- Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Acetonitrile.
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid
 - B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 8 minutes.

- Detection: UV at 254 nm and MS (ESI+).
- Acceptance Criteria: Purity >95% by area integration; Mass [M+H]⁺ = 247.1/249.1 (Chlorine isotope pattern 3:1).

Experimental Protocol: Sterically Hindered Amide Coupling

The carboxylic acid at position 3 is meta to the biaryl linkage, making it relatively accessible. However, the lipophilicity of the biphenyl core requires specific solvent systems to prevent aggregation during reaction.

Objective: Synthesize an amide derivative for SAR (Structure-Activity Relationship) library generation.

Reagents:

- Substrate: **2'-Chloro-3'-methylbiphenyl-3-carboxylic acid** (1.0 equiv)
- Amine Partner: Primary or Secondary Amine (1.2 equiv)
- Coupling Agent: HATU (1.5 equiv) - Chosen for high reactivity with aromatic acids.
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Solvent: Anhydrous DMF (N,N-Dimethylformamide)

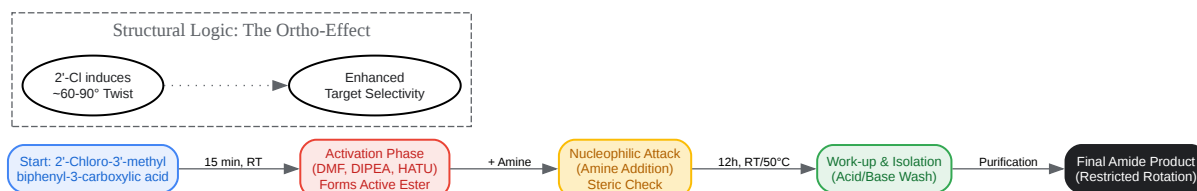
Step-by-Step Procedure:

- Activation:
 - In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve **2'-Chloro-3'-methylbiphenyl-3-carboxylic acid** (100 mg, 0.40 mmol) in 2.0 mL of anhydrous DMF.
 - Add DIPEA (210 μ L, 1.2 mmol) and stir at room temperature for 5 minutes.
 - Add HATU (228 mg, 0.60 mmol) in one portion. The solution should turn slightly yellow.

- Critical Checkpoint: Allow activation to proceed for exactly 15 minutes. Extended activation can lead to racemization if chiral centers are present in the amine, though less relevant for this achiral acid.
- Coupling:
 - Add the Amine Partner (0.48 mmol) dissolved in 0.5 mL DMF dropwise to the reaction mixture.
 - Purge the headspace with Nitrogen or Argon, cap the vial tightly, and stir at Room Temperature for 12 hours.
 - Optimization Note: If the amine is sterically hindered (e.g., tert-butyl amine), heat the reaction to 50°C.
- Work-up (High-Throughput Compatible):
 - Dilute the reaction mixture with 10 mL of Ethyl Acetate.
 - Wash sequentially with:
 - 10 mL of 1M HCl (to remove unreacted amine/DIPEA).
 - 10 mL of Saturated NaHCO₃ (to remove unreacted acid).
 - 10 mL of Brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purification:
 - Flash Column Chromatography: Gradient 0-40% Ethyl Acetate in Hexanes.
 - Yield Expectation: 85-95%.

Visualization: Reaction Logic & Molecular Geometry

The following diagram illustrates the workflow and the specific steric influence of the 2'-Chloro substituent.



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Figure 1: Synthetic workflow for amide coupling, highlighting the critical activation step and the structural consequence of the biphenyl substitution pattern.

Protocol: Biological Assay Preparation

Due to the biphenyl core, this compound is prone to precipitation in aqueous media. Proper stock management is essential for reproducible IC50 data.

- Stock Solution (10 mM):
 - Weigh 2.47 mg of the acid.
 - Add 1.0 mL of sterile, anhydrous DMSO.
 - Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
 - Storage: Aliquot into 50 μ L vials and store at -20°C . Avoid freeze-thaw cycles (>3 cycles degrades the compound).
- Assay Dilution (Serial Dilution):
 - Step 1: Dilute stock 1:100 in assay buffer (yielding 100 μM).
 - Step 2: Ensure DMSO concentration is <1% in the final well to prevent solvent artifacts.

- Step 3: Perform a visual check for precipitation. If cloudy, add 0.01% Tween-20 to the buffer to solubilize the lipophilic biphenyl core.

References

- Amide Coupling Methodology: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. *Chemical Society Reviews*, 38(2), 606-631. [[Link](#)]
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- Suzuki-Miyaura Coupling (Scaffold Synthesis): Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. *Chemical Reviews*, 95(7), 2457-2483. [[Link](#)]
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